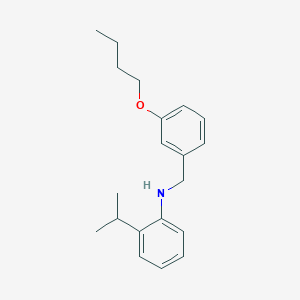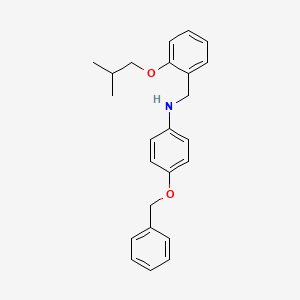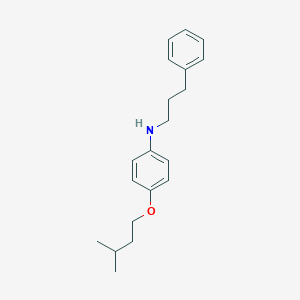
N-(3-Butoxybenzyl)-2-isopropylaniline
Übersicht
Beschreibung
N-(3-Butoxybenzyl)-2-isopropylaniline, also known as N-(3-Butoxybenzyl)-2-IPA, is an organobenzyl derivative of aniline. It is a colorless or pale yellow liquid with a boiling point of approximately 100°C and a flash point of approximately 75°C. It is an aromatic compound with an aromatic ring structure, and is often used as an intermediate in the synthesis of other aromatic compounds. It is also used as an intermediate for the synthesis of pharmaceuticals, dyes, fragrances, pesticides, and other industrial chemicals.
Wirkmechanismus
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA is an aromatic compound with an aromatic ring structure. The aromatic ring is composed of six carbon atoms and one nitrogen atom. The nitrogen atom is the nucleophilic center of the molecule, and is responsible for the reactivity of the molecule towards electrophilic reagents. The reactivity of the molecule is due to the electron-withdrawing nature of the butoxybenzyl group, which increases the electron density at the nitrogen atom, making it more nucleophilic. The reaction proceeds by a nucleophilic aromatic substitution mechanism, in which the nucleophilic nitrogen atom attacks the electrophilic reagent, forming a new bond and releasing a leaving group.
Biochemical and Physiological Effects
This compound(3-Butoxybenzyl)-2-IPA is not known to have any significant biochemical or physiological effects. It is not known to be metabolized by the body, and is not known to be toxic, mutagenic, or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has several advantages for use in laboratory experiments. It is a colorless or pale yellow liquid, making it easy to handle. It is also relatively inexpensive and readily available. In addition, it is an aromatic compound with an aromatic ring structure, making it an ideal model compound for studying the structure and reactivity of aromatic compounds.
However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and should be handled with care to avoid inhalation of the vapors. In addition, it is an exothermic reaction, and care should be taken to ensure that the reaction is carried out in a safe and controlled manner.
Zukünftige Richtungen
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has potential for use in a variety of applications, including the synthesis of pharmaceuticals, dyes, fragrances, pesticides, and other industrial chemicals. It could also be used as a model compound for further research into the structure and reactivity of aromatic compounds. In addition, it could be used as a starting material for the synthesis of other organobenzyl derivatives of aniline.
Wissenschaftliche Forschungsanwendungen
N-(3-Butoxybenzyl)-2-isopropylaniline(3-Butoxybenzyl)-2-IPA has been used in scientific research as a model compound for studying the structure and reactivity of aromatic compounds. It has been used to study the mechanism of nucleophilic aromatic substitution reactions, as well as the mechanism of formation of aromatic compounds from anilines. It has also been used to study the reactivity of aromatic compounds towards electrophilic reagents. In addition, it has been used to study the structure-activity relationships of aromatic compounds.
Eigenschaften
IUPAC Name |
N-[(3-butoxyphenyl)methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-5-13-22-18-10-8-9-17(14-18)15-21-20-12-7-6-11-19(20)16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUIHLHQXXZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385464.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)


![N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385471.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
![4-chloro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385474.png)
![N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385478.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385481.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline](/img/structure/B1385483.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline](/img/structure/B1385485.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)